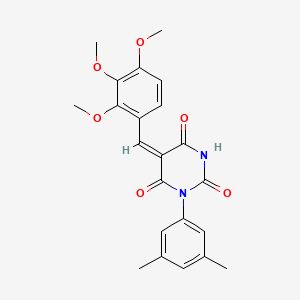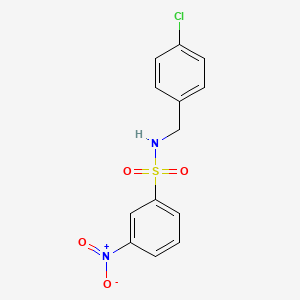
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first discovered in the late 1990s and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide specifically targets the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells that are dependent on EGFR signaling for survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a range of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of EGFR and downstream signaling proteins, leading to decreased cell proliferation and increased apoptosis. In addition, N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit angiogenesis and metastasis in various cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR, allowing for the investigation of EGFR signaling pathways without interference from other signaling pathways. It also has a well-established synthesis method and is commercially available. However, N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has some limitations, including its potential toxicity and off-target effects. It is important to carefully consider the concentration and duration of N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide treatment in experiments to minimize potential toxicity and off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current EGFR-targeted therapies. Another area of interest is the investigation of EGFR signaling in other disease contexts, such as neurological disorders and autoimmune diseases. Finally, the development of N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs with improved pharmacokinetic properties may lead to the development of more effective cancer therapies.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including acetic anhydride, hydrochloric acid, and dichloromethane. The final product is obtained through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been widely used in scientific research to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used to study the downstream signaling pathways activated by EGFR and their role in cancer progression.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-11-7-8-12(15(9-11)21-2)18-17(19)16-10-22-13-5-3-4-6-14(13)23-16/h3-9,16H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWTAPSQKHAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)

![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)

![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)

![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891205.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4891209.png)
![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4891241.png)
![6-(4-benzoyl-1-piperazinyl)-N-(3-chloro-4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4891252.png)